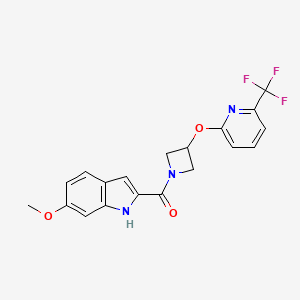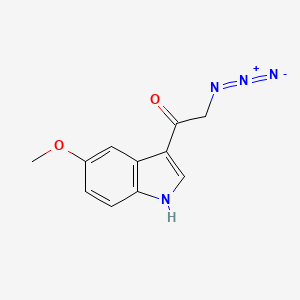
(6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C19H16F3N3O3. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ketone could undergo nucleophilic addition reactions, while the pyridine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structure of related compounds, such as chloropyridyl methoxy methylphenyl methanones, provide insights into their potential applications in materials science and pharmaceutical research. The analysis of these compounds' crystal structures can help understand their physical properties, which is crucial for designing new materials and drugs B. Lakshminarayana et al., 2009.
Isomorphous Structures and Disorder
Research on isomorphous structures, including small heterocyclic analogs, explores the chlorine-methyl exchange rule. These findings have implications for pharmaceutical chemistry, particularly in drug design and synthesis, by understanding how substituent changes affect molecular properties V. Rajni Swamy et al., 2013.
Methylation and Structural Twisting
Investigations into the methylation effects on indolizine derivatives, such as the study by Tobias Kloubert et al., shed light on molecular flexibility and bond angles, impacting drug design and synthesis strategies Tobias Kloubert et al., 2012.
Energetic and Spectroscopic Profiles
The study of bis-indolic derivatives, exploring their energetic and spectroscopic profiles, is significant for developing new compounds with potential therapeutic uses. Such research can lead to the discovery of novel melatonin receptor ligands Reem I. Al-Wabli et al., 2017.
I(Kur) Inhibition for Cardiac Arrhythmias
Research on dihydropyrazolopyrimidines as I(Kur) inhibitors highlights the potential therapeutic applications of related compounds in treating cardiac arrhythmias. Optimization of these compounds can lead to effective treatments with minimal side effects H. Finlay et al., 2012.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions would likely involve further exploration of the compound’s biological activity. Given the presence of the indole and trifluoromethyl groups, which are common in many bioactive compounds, it could be interesting to investigate the compound’s potential as a pharmaceutical agent .
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-27-12-6-5-11-7-15(23-14(11)8-12)18(26)25-9-13(10-25)28-17-4-2-3-16(24-17)19(20,21)22/h2-8,13,23H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYUCFKIBOGNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)OC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate](/img/structure/B2639004.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide](/img/structure/B2639008.png)

![6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2639010.png)

![2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2639013.png)
![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide](/img/structure/B2639014.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2639020.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2639022.png)
![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2639024.png)